REACTION_CXSMILES
|
Cl[CH2:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1>C(#N)C>[N:11]1([CH2:2][O:3][C:4]2[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=2)[CH:15]=[N:14][CH:13]=[N:12]1
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Name
|
|
Quantity
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10.6 g
|
Type
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reactant
|
Smiles
|
ClCOC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
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N1N=CN=C1
|
Name
|
|
Quantity
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120 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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triazole hydrochloride was filtered off
|
Type
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CUSTOM
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Details
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acetonitrile removed at reduced pressure
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Type
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CUSTOM
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Details
|
to give a sticky gum which
|
Type
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EXTRACTION
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Details
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was extracted with hot petroleum ether (80°-100°)
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Type
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TEMPERATURE
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Details
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to cool slowly
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)COC1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |